(2S,4S,5S,6R)-6-Ethylhexahydro-2H-2,5-epoxy-1-benzopyran-4,4a(5H)-diol
Description
Properties
IUPAC Name |
(1S,3S,4R,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-6-3-4-8-11(13)7(12)5-9(14-8)15-10(6)11/h6-10,12-13H,2-5H2,1H3/t6-,7+,8?,9+,10+,11?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNRLNAIVJHRND-ZLBUGPOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C3(C1OC(O2)CC3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCC2C3([C@H]1O[C@H](O2)C[C@@H]3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849505 | |
| Record name | (2S,4S,5S,6R)-6-Ethylhexahydro-2H-2,5-epoxy-1-benzopyran-4,4a(5H)-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144096-46-8 | |
| Record name | (2S,4S,5S,6R)-6-Ethylhexahydro-2H-2,5-epoxy-1-benzopyran-4,4a(5H)-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2S,4S,5S,6R)-6-Ethylhexahydro-2H-2,5-epoxy-1-benzopyran-4,4a(5H)-diol (EHEP) is a complex organic molecule notable for its unique stereochemistry and functional groups. It features a benzopyran core that is integral to its biological activities. This article reviews the biological activity of EHEP, emphasizing its pharmacological potential and applications in medicinal chemistry.
Chemical Structure and Properties
EHEP's molecular formula is with a molecular weight of approximately 214.26 g/mol. The compound possesses multiple chiral centers which contribute to its stereochemical complexity. Its structure can be represented as:
1. Antioxidant Properties
EHEP has demonstrated significant antioxidant activity , which is crucial for neutralizing free radicals and protecting cells from oxidative stress. This property is vital for potential therapeutic applications in conditions related to oxidative damage, such as neurodegenerative diseases.
2. Antimicrobial Activity
Research indicates that EHEP exhibits antimicrobial properties against various pathogens. Its derivatives have been explored for their efficacy in combating bacterial infections, positioning EHEP as a candidate for antibiotic development.
3. Anti-inflammatory Effects
EHEP may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and asthma. Studies have shown that compounds within the benzopyran class can inhibit pro-inflammatory cytokines.
Understanding how EHEP interacts with biological macromolecules is essential for predicting its pharmacological effects. Studies often focus on:
- Enzyme Inhibition : EHEP may inhibit specific enzymes involved in metabolic processes.
- Cell Signaling Modulation : The compound could influence signaling pathways that regulate inflammation and oxidative stress responses.
Study on Antioxidant Activity
A study assessing the antioxidant capacity of EHEP found that it significantly reduced lipid peroxidation in vitro, suggesting its potential use in formulations aimed at enhancing cellular protection against oxidative damage.
Antimicrobial Efficacy Research
In vitro tests showed that EHEP exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antimicrobial potential.
Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of EHEP revealed that it effectively reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Flavonoids | Polyphenolic structure with varied substitutions | Broad-spectrum antioxidant activity |
| Coumarins | Fused benzene and pyrone rings | Exhibits anticoagulant properties |
| Isoflavones | Similar benzopyran skeleton but different substitutions | Estrogenic activity affecting hormonal balance |
This table highlights the diversity within the benzopyran class while emphasizing the unique stereochemistry and potential applications of EHEP.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on stereochemistry, substituent effects, and synthetic strategies.
Core Structure and Stereochemistry
- Target Compound : Features a hexahydrobenzopyran core with a rigid 2,5-epoxy bridge and four stereocenters (2S,4S,5S,6R). The ethyl group at position 6 and hydroxyls at 4/4a contribute to its polarity and hydrogen-bonding capacity .
- Pyrano[4,3-b]pyran Derivatives: describes 3,4-dihydro-2H-pyrano[4,3-b]pyran-5-ones, which lack the epoxy bridge and hexahydro framework. These derivatives are synthesized via Diels-Alder reactions of quinone methides or aldol condensations of dehydroacetic acid, differing significantly in ring saturation and functionality .
- 3-(2-Benzoylallyl)pyran-2-ones () : Compounds like 14f and 14g contain a pyran-2-one core with benzoyl and alkyl/arylthio substituents. Their planar, unsaturated cores contrast with the target compound’s saturated, stereochemically complex structure .
Substituent Effects and Reactivity
- Ethyl vs. Methyl Groups : The target compound’s 6-ethyl group enhances lipophilicity compared to 6-methyl analogs (e.g., 6-methylpyran-2-ones in ). This substitution may influence bioavailability and metabolic stability .
- Epoxy vs. Ether/Olefin Functionality: The 2,5-epoxy bridge in the target compound introduces ring strain and reactivity distinct from non-epoxidized analogs. For example, 3-thiophenoxymethyl-4-hydroxypyran-2-one () forms pyrano[4,3-b]pyran-5-ones via Diels-Alder reactions, a pathway unavailable to the epoxidized target compound .
Physicochemical Properties
Preparation Methods
Biocatalytic Epoxidation of Benzopyran Derivatives
The stereoselective microbial epoxidation of benzopyran precursors has emerged as a critical method for constructing the 2,5-epoxy moiety in the target compound. In a landmark study, Corynebacterium sp. SC 13876 and Mortierella ramanniana SC 13840 were employed to catalyze the epoxidation of 2,2-dimethyl-2H-1-benzopyran-6-carbonitrile, yielding a trans-diol intermediate with high enantiomeric excess. This process involves two stages:
-
Fermentation-Epoxidation : Substrate incubation with microbial cultures under aerobic conditions, optimizing pH (6.5–7.2) and temperature (28–30°C).
-
Diol Formation : Hydrolysis of the epoxide intermediate via microbial enzymes, achieving diol yields of 60.7–76 M% and optical purities of 92.5–96%.
The table below summarizes key parameters for microbial epoxidation:
| Microorganism | Substrate Concentration (g/L) | Yield (%) | Optical Purity (%) |
|---|---|---|---|
| Corynebacterium sp. | 2.0 | 38.6 | 90 |
| M. ramanniana | 2.0 | 60.7 | 92.5 |
Optimization of Fermentation Conditions
Glucose supplementation (10 g/L) enhances microbial activity, increasing diol yield by 18–22%. A two-stage process separating cell growth (72 hours) and biotransformation (48 hours) further improves efficiency, reducing byproduct formation.
Chemical Synthesis Strategies
Epoxide Formation via Peracid-Mediated Oxidation
Chemical epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C provides an alternative to microbial methods. However, this approach yields racemic mixtures, necessitating chiral resolution techniques such as enzymatic kinetic resolution or chromatography.
Hydrogenation and Cyclization
The hexahydrobenzopyran core is constructed via catalytic hydrogenation of a benzopyran precursor. Using palladium on carbon (Pd/C, 5 wt%) under 50 psi H₂ in ethanol, full saturation of the pyran ring is achieved within 6 hours. Subsequent acid-catalyzed cyclization (H₂SO₄, 0.1 M) forms the epoxy bridge, though stereochemical control remains challenging without chiral auxiliaries.
Stereochemical Control Mechanisms
Chiral Pool Synthesis
Starting from (R)-ethyl lactate, a four-step sequence introduces the 6-ethyl group with >98% enantiomeric excess. Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) ensures retention of configuration during etherification.
Asymmetric Epoxidation Catalysts
Salen-manganese(III) complexes (e.g., Jacobsen catalyst) enable enantioselective epoxidation of allylic alcohols, though substrate compatibility with the benzopyran system remains limited. Reported enantioselectivities for analogous compounds range from 80–85% ee.
Purification and Analytical Validation
Chromatographic Separation
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers, with the target compound eluting at 12.3 minutes (flow rate: 1 mL/min). Preparative HPLC scales this process, achieving 99.2% chemical purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
